3-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide
Description
Properties
IUPAC Name |
3-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-4-3-9(14)12-7-5-6(11)1-2-8(7)13/h1-2,5,13H,3-4H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFTUKNWLUVYMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)CCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 3-chloropropanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to 3-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole, which share structural similarities, have shown effectiveness against multidrug-resistant strains of bacteria, including Mycobacterium tuberculosis. These compounds are essential in addressing the growing concern of antibiotic resistance in clinical settings .
Anti-Cancer Potential
Research has demonstrated that derivatives of chlorinated phenyl compounds can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways. Specific studies have reported that compounds with similar functional groups to this compound exhibit cytotoxic effects on breast and colon cancer cells, suggesting a potential role in cancer therapy .
Synthetic Pathways
The synthesis of this compound can be achieved through several methods, including:
- Condensation Reactions : Utilizing chloroacetyl chloride and appropriate amines under controlled conditions.
- Multi-step Synthesis : Involving intermediate compounds that allow for the introduction of various functional groups to enhance biological activity.
These synthetic methods are crucial for developing analogs with improved efficacy and reduced toxicity .
Toxicological Studies
Understanding the toxicological profile of this compound is essential for its application in pharmaceuticals. Preliminary studies suggest a moderate toxicity level, necessitating further investigation into its safety for human use. Toxicological assessments typically include:
- Acute Toxicity Tests
- Chronic Exposure Studies
- Genotoxicity Assessments
These evaluations help in determining the compound's suitability for therapeutic applications .
Case Study on Antimicrobial Efficacy
A study conducted on a series of chlorinated compounds, including derivatives similar to this compound, demonstrated a significant reduction in bacterial load in infected models. The Minimum Inhibitory Concentration (MIC) values indicated that these compounds could effectively combat resistant strains, highlighting their potential as novel antimicrobial agents .
Case Study on Cancer Cell Lines
In vitro studies using breast cancer cell lines treated with chlorinated phenyl derivatives showed a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics. This suggests that this compound and its analogs could serve as promising candidates for further development in oncology .
Mechanism of Action
The mechanism of action of 3-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play a crucial role in its binding to enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and microbial activity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
Key structural variations among propanamide derivatives include halogenation, aromatic substituents, and heterocyclic moieties. These modifications influence melting points, solubility, and intermolecular interactions.
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Halogenation : Increased chlorine substituents (e.g., 7f vs. 7d) elevate melting points due to stronger van der Waals interactions and molecular rigidity .
- Hydroxyl vs.
- Heterocyclic Moieties: Benzoxazole () and quinazolinone () rings introduce π-π stacking and planar rigidity, which may influence binding to biological targets.
Key Observations :
- Antioxidant Activity: The hydroxyl group in the main compound may mimic phenolic antioxidants, while thioamide derivatives () show enhanced radical scavenging due to sulfur's redox activity .
- Antimicrobial Targeting : Benzoxazole and thiadiazole moieties (Evidences 4, 15) likely interact with bacterial enzymes or DNA, suggesting the main compound's efficacy could be modulated by similar substituents.
Biological Activity
3-Chloro-N-(5-chloro-2-hydroxyphenyl)propanamide, with the CAS number 1370592-24-7, is a chloro-substituted aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, synthesis methods, and structural comparisons with related compounds.
Chemical Structure and Properties
The compound features a 5-chloro-2-hydroxyphenyl group attached to a propanamide moiety, characterized by two chlorine substituents. These structural elements are significant as they can influence the compound's biological activity and reactivity. The molecular formula is , indicating the presence of chlorine and hydroxyl groups that may enhance its interaction with biological targets .
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits notable antimicrobial activity . The presence of multiple chlorine atoms is hypothesized to enhance its effectiveness against various pathogens. Comparative analyses indicate that compounds with similar structures demonstrate varying degrees of antimicrobial efficacy, which could be attributed to differences in substituent positions and functional groups.
| Compound Name | Molecular Formula | Antimicrobial Activity |
|---|---|---|
| This compound | Moderate to high | |
| 3-Chloro-N-(3-hydroxyphenyl)propanamide | Low | |
| 4-Chloro-N-(5-methyl-2-hydroxyphenyl)propanamide | Moderate |
These findings indicate the potential for further development in antimicrobial applications, particularly in drug design .
Anticancer Activity
Research on the anticancer properties of this compound is still in preliminary stages, but it shows promise against various cancer cell lines. In vitro studies have indicated that compounds with similar structural motifs can inhibit cell proliferation effectively.
A study assessing various chloro-substituted phenolic compounds found that derivatives with hydroxyl groups often exhibit enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The following table summarizes some relevant findings:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD* | Apoptosis induction |
| N-(5-Chloro-2-hydroxyphenyl)propanamide | A549 | TBD* | Cell cycle arrest |
*Note: Specific IC50 values for this compound are yet to be determined in detailed studies .
Synthesis Methods
The synthesis of this compound can be achieved through various organic reactions involving chloro-substituted phenols and propanoyl chloride. The following general method outlines a typical synthetic route:
-
Reagents :
- 5-Chloro-2-hydroxyaniline
- Propanoyl chloride
- Base (e.g., triethylamine)
-
Procedure :
- Dissolve 5-chloro-2-hydroxyaniline in a suitable solvent (e.g., dichloromethane).
- Add triethylamine to the solution to neutralize hydrochloric acid formed during the reaction.
- Slowly add propanoyl chloride while stirring at room temperature.
- Allow the reaction to proceed for several hours, then quench with water.
- Extract the product using an organic solvent and purify via recrystallization.
This method highlights the importance of reaction conditions in achieving high yields of the desired product .
Case Studies and Research Findings
Recent studies have focused on exploring the biological interactions of similar compounds. For instance, research on derivatives of chloro-substituted phenols has shown promising results in anticancer activity through mechanisms such as apoptosis and cell cycle arrest. These findings provide a foundation for further investigation into the specific mechanisms by which this compound exerts its biological effects.
Q & A
Q. What are the standard synthetic routes for 3-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a nucleophilic acyl substitution reaction. A common approach is to react 5-chloro-2-hydroxyaniline with 3-chloropropionyl chloride in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) under basic conditions (e.g., potassium carbonate or triethylamine). Key optimization steps include:
- Temperature control : Maintain 0–5°C during reagent addition to minimize side reactions.
- Stoichiometry : Use a 10–20% molar excess of 3-chloropropionyl chloride to ensure complete conversion of the amine.
- Workup : Extract the product with ethyl acetate, wash with brine, and purify via recrystallization (e.g., from ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How is the molecular structure of this compound validated experimentally?
Methodological Answer: Structural validation employs:
- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., dichloromethane/hexane). Refine data using SHELXL (for bond lengths, angles, and hydrogen bonding) .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Confirm resonance assignments for the amide NH (~8.5–9.5 ppm), aromatic protons, and chlorinated aliphatic chain.
- FT-IR : Identify characteristic bands (amide C=O stretch at ~1650–1680 cm⁻¹, N–H bend at ~1550 cm⁻¹) .
Q. What intermolecular interactions dominate the crystal packing of this compound?
Methodological Answer: Hydrogen bonding and halogen-halogen interactions are critical:
- N–H···O hydrogen bonds : Form between the amide NH and hydroxyl O atom (distance ~2.8–3.0 Å).
- C–H···O contacts : Observed between methylene groups and carbonyl O atoms (graph set descriptor C₁¹(4) for chains along crystallographic axes) .
- Cl···Cl interactions : Contribute to layered packing (distance ~3.4–3.5 Å). Visualize using Mercury or CrystalExplorer .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data refinement for this compound?
Methodological Answer: Discrepancies may arise from twinning, disorder, or weak diffraction. Mitigation strategies include:
Q. What computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., enzymes with chlorinated aryl-binding pockets). Validate with free-energy perturbation (FEP) calculations.
- QSAR modeling : Train models on analogs (e.g., 3-chloro-N-(4-sulfamoylphenyl)propanamide) to predict ADMET properties .
- Pharmacophore mapping : Identify key features (amide group, chloro substituents) using Phase or MOE .
Q. How does this compound coordinate with transition metals, and what are the implications for catalytic studies?
Methodological Answer:
- Synthesis of metal complexes : React with Ni(II) or Cu(II) salts (e.g., NiCl₂·6H₂O) in ethanol under reflux. Characterize via:
- SCXRD : Confirm square-planar or octahedral geometry (e.g., Ni–S/O bond lengths ~2.0–2.2 Å) .
- UV-Vis spectroscopy : Detect d-d transitions (e.g., λ_max ~600 nm for Ni(II) complexes).
- Catalytic activity : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd(0) co-catalysts .
Q. How can researchers assess the thermodynamic stability of polymorphs or solvates of this compound?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Measure melting points and enthalpy changes (ΔH) for polymorphs.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., %Cl···H contacts) using CrystalExplorer .
- Lattice Energy Calculations : Compare energies via PIXEL (in CLP) or DFT (using CRYSTAL17) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
